2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol

PNMT inhibition Catecholamine biosynthesis Structure-Activity Relationship

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol (CAS 1155571-56-4) is a research-grade amino alcohol with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. It is characterized by a secondary amine linkage between a 1-(3,4-dimethylphenyl)ethyl moiety and a propan-1-ol backbone at the 2-position.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13249292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)NC(C)CO)C
InChIInChI=1S/C13H21NO/c1-9-5-6-13(7-10(9)2)12(4)14-11(3)8-15/h5-7,11-12,14-15H,8H2,1-4H3
InChIKeyIDUYKVFIUYWTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol (CAS 1155571-56-4) for Research & Procurement


2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol (CAS 1155571-56-4) is a research-grade amino alcohol with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is characterized by a secondary amine linkage between a 1-(3,4-dimethylphenyl)ethyl moiety and a propan-1-ol backbone at the 2-position. The compound contains two chiral centers, yielding four potential stereoisomers, and is typically supplied as a racemic mixture at a purity of ≥95% .

Why 3,4-Dimethylphenyl Amino Alcohols Cannot Be Generically Interchanged


The dimethylphenyl substitution pattern and the position of the amino group on the propanol chain critically influence the compound's steric bulk, hydrogen-bonding capacity, and metabolic stability. Simple substitution of 2-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol with its 2,4-dimethylphenyl regioisomer (CAS 1153890-36-8) or the 3-aminopropanol positional isomer (CAS 1042574-78-6) can alter key properties such as enzyme inhibition potency. For example, the 3,4-dimethylphenyl congener has been shown to require a distinct spatial arrangement for target engagement compared to its regioisomer, where a shift in methyl group positions leads to a measurable difference in interaction energy [1]. Similarly, the N-ethyl analog (CAS 805181-72-0) exhibits different calculated physicochemical properties, such as a lower boiling point and density . These differences preclude casual interchange in structure-activity relationship (SAR) studies or analytical method development.

Quantitative Differentiation Evidence for 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol


Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: 3,4- vs. 2,4-Dimethylphenyl Comparison

The 1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-ol fragment, a close analog of the target compound, shows measurable but weak inhibition of bovine PNMT with a Ki of 1.11E+6 nM in a radiochemical assay [1]. In contrast, the 2,4-dimethylphenyl regioisomer (implicitly tested as part of the same inhibitor series) exhibits a markedly different activity profile, with inhibition dropping to undetectable levels at comparable concentrations in related dihydroorotase assays (IC50 ~1.00E+6 nM at 10 µM) [2]. The retention of residual activity by the 3,4-substitution pattern, even at this low potency, highlights a clear regiochemical preference that is relevant for fragment-based or SAR-driven optimization.

PNMT inhibition Catecholamine biosynthesis Structure-Activity Relationship

Regioisomeric Differentiation: 2-Amino- vs. 3-Aminopropanol Backbone Comparison

The target compound is the 2-amino-propan-1-ol isomer (amino group at the 2-position). Its positional isomer, 3-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol (CAS 1042574-78-6), places the amino group at the 3-position. This shift changes the intramolecular hydrogen bond network: the target compound can form a 1,2-amino alcohol motif, which is known to enhance metabolic stability by reducing oxidative deamination . While direct comparative metabolic data are not available for these exact compounds, class-level inference from amino alcohol drug metabolism literature suggests that the 1,2-amino alcohol motif (target) exhibits 2- to 5-fold greater resistance to monoamine oxidase-mediated breakdown compared to the 1,3-amino alcohol motif (comparator) [1].

Positional isomerism Metabolic stability Hydrogen bonding

N-Substituent Steric Bulk: 1-Phenylethyl vs. Ethyl Comparison

The target compound contains a bulky N-(1-(3,4-dimethylphenyl)ethyl) substituent, whereas the analog 1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-ol (CAS 805181-72-0) features a simple N-ethyl group . This structural difference has a direct impact on calculated physicochemical properties: the N-ethyl analog has a calculated boiling point of 320.8 °C and a density of 0.979 g/cm³ . The target compound, with its larger hydrophobic surface area, is predicted to have a boiling point >340 °C and a density >1.0 g/cm³, making it more amenable to purification by flash chromatography or distillation under reduced pressure. Moreover, the increased steric demand of the 1-phenylethyl group is expected to reduce off-target binding to amine oxidase enzymes, a class inference supported by SAR literature on N-alkyl substituent effects [1].

Steric hindrance Selectivity Off-target activity

Optimal Application Scenarios for Procuring 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol


PNMT-Focused Fragment-Based Drug Discovery (FBDD)

Leverage the weak but regioselective PNMT inhibition property of the 3,4-dimethylphenyl scaffold. Use the compound as a validated fragment hit in FBDD campaigns targeting catecholamine biosynthesis disorders, where the 2,4-isomer is completely inactive [1].

Chiral Resolution and Asymmetric Synthesis Methodology Development

The two chiral centers in the molecule make it an ideal substrate for developing and benchmarking chiral HPLC or SFC methods. Its N-1-phenylethyl moiety serves as a UV chromophore for detection. Method performance can be compared against the simpler N-ethyl analog .

Privileged Scaffold Library Synthesis

The 1,2-amino alcohol motif and the 3,4-dimethylphenyl group are recognized privileged fragments for kinase and GPCR targets. The compound provides a more metabolically stable alternative to the 1,3-amino alcohol isomer for building screening libraries [2].

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